molecular formula C11H23NO2 B2926606 Tert-butyl 3-amino-3,4-dimethylpentanoate CAS No. 2248378-39-2

Tert-butyl 3-amino-3,4-dimethylpentanoate

Cat. No.: B2926606
CAS No.: 2248378-39-2
M. Wt: 201.31
InChI Key: YUOKIFQXJURENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-3,4-dimethylpentanoate: is an organic compound with the molecular formula C11H23NO2. It is a derivative of pentanoic acid, featuring a tert-butyl group, an amino group, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3,4-dimethylpentanoate typically involves the esterification of 3-amino-3,4-dimethylpentanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-amino-3,4-dimethylpentanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-3,4-dimethylpentanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 3-amino-3,4-dimethylbutanoate
  • Tert-butyl 3-amino-3,4-dimethylhexanoate
  • Tert-butyl 3-amino-3,4-dimethylpropanoate

Uniqueness: Tert-butyl 3-amino-3,4-dimethylpentanoate stands out due to its specific combination of functional groups and steric properties. The presence of both the tert-butyl and amino groups provides a unique reactivity pattern, making it a versatile compound in synthetic chemistry and various applications.

Properties

IUPAC Name

tert-butyl 3-amino-3,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)11(6,12)7-9(13)14-10(3,4)5/h8H,7,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOKIFQXJURENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.